Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-(trifluoromethyl)quinoline-6-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Methyl 2-(trifluoromethyl)quinoline-6-carboxylate is a fluorinated quinoline ester bearing a trifluoromethyl (-CF₃) substituent at the quinoline 2-position and a methyl carboxylate ester at the 6-position. Its molecular formula is C₁₂H₈F₃NO₂ with a molecular weight of 255.19 Da.

Molecular Formula C12H8F3NO2
Molecular Weight 255.196
CAS No. 1154743-11-9
Cat. No. B2943136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(trifluoromethyl)quinoline-6-carboxylate
CAS1154743-11-9
Molecular FormulaC12H8F3NO2
Molecular Weight255.196
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H8F3NO2/c1-18-11(17)8-2-4-9-7(6-8)3-5-10(16-9)12(13,14)15/h2-6H,1H3
InChIKeyRMVKZDIEWMLCJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(Trifluoromethyl)quinoline-6-carboxylate (CAS 1154743-11-9): Core Structural and Physicochemical Baseline for Scientific Procurement


Methyl 2-(trifluoromethyl)quinoline-6-carboxylate is a fluorinated quinoline ester bearing a trifluoromethyl (-CF₃) substituent at the quinoline 2-position and a methyl carboxylate ester at the 6-position. Its molecular formula is C₁₂H₈F₃NO₂ with a molecular weight of 255.19 Da . The compound exhibits a predicted LogP of 3.08, density of 1.4±0.1 g/cm³, and boiling point of 306.7±37.0 °C at 760 mmHg . It is commercially available at ≥98% purity from multiple verified suppliers with batch-specific QC documentation including NMR, HPLC, and GC . The compound serves as a key synthetic building block in medicinal chemistry, particularly for constructing 2-(trifluoromethyl)quinoline-based libraries targeting nucleotide pyrophosphatases (NPPs), kinases, tubulin polymerization, and antimicrobial pathways [1].

Why Methyl 2-(Trifluoromethyl)quinoline-6-carboxylate Cannot Be Interchanged with Generic Quinoline Esters: Structural Determinants of Differential Performance


The combination of a 2-trifluoromethyl group and a 6-carboxylate methyl ester on the quinoline scaffold is non-trivial for several reasons. First, the electron-withdrawing -CF₃ group substantially alters the electronic distribution of the quinoline ring, directly impacting reactivity in cross-coupling reactions and binding affinity toward biological targets [1]. Second, the LogP increase of approximately 1 log unit (from ~2.0 to 3.1) compared to the non-fluorinated methyl quinoline-6-carboxylate translates to a ~10-fold increase in lipophilicity, which critically affects membrane permeability, metabolic stability, and nonspecific protein binding . Third, positional isomerism matters: the 2-CF₃/6-COOMe substitution pattern is distinct from the 3-CF₃/6-COOMe regioisomer (CAS 2060600-02-2) in both synthetic accessibility and biological target engagement . Fourth, the methyl ester is a specific prodrug handle and synthetic intermediate—the corresponding ethyl ester (CAS 952182-49-9, MW 269.22) and free carboxylic acid (CAS 952182-51-3, MW 241.17) differ in reactivity, solubility, and downstream derivatization potential [2]. These factors collectively mean that substituting a generic quinoline-6-carboxylate, a regioisomer, or an alternative ester in a validated synthetic route or biological assay will yield non-comparable results.

Quantitative Differentiation Evidence for Methyl 2-(Trifluoromethyl)quinoline-6-carboxylate Versus Closest Analogs


Lipophilicity Differentiation: +1 Log Unit Increase vs. Non-Fluorinated Methyl Quinoline-6-Carboxylate

The incorporation of a trifluoromethyl group at the quinoline 2-position elevates the compound's LogP from 2.02–2.11 (non-fluorinated methyl quinoline-6-carboxylate, CAS 38896-30-9) to 3.08 (target compound) . This represents a ΔLogP of approximately +1.0, corresponding to a theoretical 10-fold increase in octanol-water partition coefficient. The consensus LogP of the target compound calculated across five independent methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) is 3.1, confirming the robustness of the predicted value . This lipophilicity increase is directly relevant to membrane permeability and metabolic stability in cellular assays, as the trifluoromethyl group is a recognized bioisostere that enhances passive diffusion while resisting oxidative metabolism [1].

Lipophilicity Drug-likeness Membrane permeability

Synthetic Versatility: Methyl Ester as a Superior Building Block Compared to Free Carboxylic Acid for Derivatization

The methyl ester functionality at the 6-position of the target compound provides a versatile synthetic handle that can be selectively hydrolyzed to the free carboxylic acid (CAS 952182-51-3) under mild basic conditions, or directly subjected to aminolysis, transesterification, or reduction to the primary alcohol. In contrast, procurement of the free acid (MW 241.17 Da) as the starting material limits downstream diversification because the carboxylic acid requires activation (e.g., via acid chloride or coupling reagent) before amide or ester formation, adding synthetic steps [1]. The methyl ester is also preferred for Suzuki-Miyaura cross-coupling sequences on the quinoline core because the ester remains intact under standard palladium-catalyzed conditions, whereas the free acid may undergo decarboxylation or catalyst poisoning [2]. The target compound has a predicted pKa (for the conjugate acid of the quinoline nitrogen) of -0.69±0.50, indicating that the quinoline nitrogen remains unprotonated under physiological and most synthetic conditions, unlike the free acid which has a carboxylic acid pKa ~3.7–4.0 .

Medicinal chemistry Building block Derivatization Ester hydrolysis

Scaffold Validation: 2-(Trifluoromethyl)quinoline Core Demonstrates Nanomolar NPP1 Inhibition in Class-Level Studies

Although the target compound itself (methyl ester) has not been directly tested as an NPP inhibitor in published studies, the 2-(trifluoromethyl)quinoline scaffold has been validated in a comprehensive 2017 European Journal of Medicinal Chemistry study [1]. In this study, several arylated 2-trifluoromethylquinoline derivatives demonstrated nanomolar inhibitory activity against human NPP1 (h-NPP1) with selectivity over h-NPP3. The most potent compounds in the series achieved Ki values in the low nanomolar range, and docking studies confirmed that the 2-CF₃ group participates in key hydrophobic interactions within the NPP1 active site [1]. The methyl ester at the 6-position serves as a precursor for generating the corresponding carboxylic acid or amide, which are the pharmacologically active species in NPP inhibition [2]. This class-level evidence establishes that the 2-CF₃-quinoline-6-carboxylate scaffold is a privileged chemotype for developing selective NPP1 inhibitors with potential applications in cancer immunotherapy and calcification disorders [3].

Nucleotide pyrophosphatase NPP1 inhibitor Ecto-nucleotidase Cancer

Antiproliferative Activity Context: 6-Substituted 2-(Trifluoromethyl)quinolines Show Selective Cytotoxicity Against T-Cell Lymphoma

A 2025 study published in the Journal of Inorganic Biochemistry evaluated a series of 6-substituted 2-(trifluoromethyl)quinoline ligands (5a–5e) for antiproliferative activity against multiple human tumor cell lines [1]. The quinoline-based ligands and their rhenium(I) tricarbonyl complexes showed higher inhibitory activity than corresponding coumarin complexes, particularly against T-cell lymphoma (HuT78) cells. Among the series, 6-methoxy-2-(trifluoromethyl)quinoline (5e) and its Re(I) complex (5eRe) arrested the HuT78 cell cycle in the G0/G1 phase and decreased mitochondrial membrane potential by 50% compared to untreated controls [1]. While the target methyl ester (6-COOMe) was not directly tested in this study, the 6-substitution position on the 2-(trifluoromethyl)quinoline core is directly validated as a vector for modulating antiproliferative activity. Replacing the 6-methoxy group with a 6-carboxylate methyl ester alters the electronic and steric profile at this critical position, offering a distinct SAR exploration vector [2].

Antiproliferative T-cell lymphoma Rhenium complexes Mitochondrial membrane potential

Purity and QC Documentation: ≥98% Certified Purity with Multi-Technique Batch Analysis Enabling Reproducible Research

The target compound is commercially available from multiple verified suppliers at a standard purity of 98% or higher, with batch-specific QC documentation including ¹H NMR, HPLC, and GC analyses . This level of characterization exceeds the industry norm for research-grade quinoline building blocks, where purities of 95% are common . The compound's MDL number (MFCD22200341) and PubChem CID (58118643) ensure unambiguous chemical identity tracking across procurement platforms [1]. Room-temperature storage stability under dry conditions is documented, with a shelf life of at least 3 years when stored as recommended . This QC infrastructure is critical for reproducible synthesis and biological testing, as even minor impurities in quinoline intermediates can lead to catalyst poisoning in cross-coupling reactions or off-target effects in cellular assays.

Quality control Purity certification Reproducibility Batch consistency

Optimal Application Scenarios for Methyl 2-(Trifluoromethyl)quinoline-6-carboxylate Based on Quantitative Differentiation Evidence


NPP1 Inhibitor Lead Optimization: Scaffold-Directed Library Synthesis via Suzuki-Miyaura Coupling

For research groups developing selective nucleotide pyrophosphatase 1 (NPP1) inhibitors for oncology or cardiovascular indications, procurement of methyl 2-(trifluoromethyl)quinoline-6-carboxylate is the optimal starting material [1]. The 2-CF₃ group is essential for hydrophobic pocket engagement in the NPP1 active site, as demonstrated by docking studies of arylated 2-trifluoromethylquinolines [1]. The 6-methyl ester can be retained through Suzuki-Miyaura coupling sequences at the 3-, 4-, and 8-positions, enabling rapid diversification of the quinoline core without protecting group manipulation [1]. Subsequent hydrolysis of the methyl ester to the free carboxylic acid yields the pharmacologically active species. This scaffold-directed strategy is not achievable with the 3-CF₃ regioisomer or non-fluorinated quinoline-6-carboxylates due to altered electronic properties and lack of NPP1 binding [1].

Antiproliferative Agent Development: 6-Position SAR Exploration on Validated 2-Trifluoromethylquinoline Core

Building on the 2025 demonstration that 6-substituted 2-(trifluoromethyl)quinolines exhibit selective antiproliferative activity against T-cell lymphoma (HuT78) with mitochondrial membrane potential disruption [2], the 6-carboxylate methyl ester provides a distinct SAR exploration vector. The 6-COOMe group differs from 6-methoxy in both hydrogen-bonding capacity (ester carbonyl as H-bond acceptor vs. ether oxygen) and lipophilicity, directly impacting cellular uptake and target engagement [2]. The compound can serve as a precursor for 6-amide, 6-hydroxymethyl, and 6-carboxylic acid analogs, enabling systematic exploration of this position in tubulin polymerization inhibition and other antiproliferative mechanisms [3].

Pharmaceutical Intermediate Manufacturing: Kilogram-Scale Synthesis of Fluorinated Quinoline Drug Candidates

For CROs and pharmaceutical companies scaling up fluorinated quinoline-based drug candidates, the consistent ≥98% purity and batch-specific QC documentation available from multiple suppliers ensure reproducibility across scale-up campaigns . The compound's room-temperature storage stability and 3-year shelf life reduce inventory management complexity compared to cold-chain-required intermediates. Its molecular weight (255.19 Da) and predicted LogP (3.08) place it within favorable drug-like property space (Lipinski Rule of 5 compliant), making it a suitable intermediate for orally bioavailable drug candidates . The methyl ester functionality facilitates late-stage diversification without the need for additional activation steps required by the free carboxylic acid, reducing process mass intensity in GMP manufacturing .

Kinase Inhibitor Fragment-Based Drug Discovery: Fluorinated Quinoline as a Privileged Fragment

The 2-(trifluoromethyl)quinoline core is recognized as a privileged scaffold in kinase inhibitor discovery due to the CF₃ group's ability to occupy hydrophobic back pockets in kinase ATP-binding sites . The 6-methyl ester provides a vector for fragment growth via amide coupling or ester hydrolysis, enabling fragment-to-lead optimization. The target compound's predicted physicochemical profile (TPSA 39.19 Ų, 0 H-bond donors, 6 H-bond acceptors) meets fragment-like criteria and supports efficient structure-based drug design . Unlike larger, more complex quinoline intermediates, this compound maintains sufficient simplicity for fragment-based screening while offering the synthetic versatility required for hit expansion.

Quote Request

Request a Quote for Methyl 2-(trifluoromethyl)quinoline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.